molecular formula C11H22O3 B14739763 2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol CAS No. 5754-25-6

2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol

Cat. No.: B14739763
CAS No.: 5754-25-6
M. Wt: 202.29 g/mol
InChI Key: SIGRDOVOVHZTGC-UHFFFAOYSA-N
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Description

2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol typically involves the condensation of carbonyl compounds with vicinal diols. This process is often catalyzed by acids such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction proceeds through the formation of hemiacetals, which then undergo cyclization to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

5754-25-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2-ethyl-2-pentyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-11(4-2)13-9-10(8-12)14-11/h10,12H,3-9H2,1-2H3

InChI Key

SIGRDOVOVHZTGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCC(O1)CO)CC

Origin of Product

United States

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